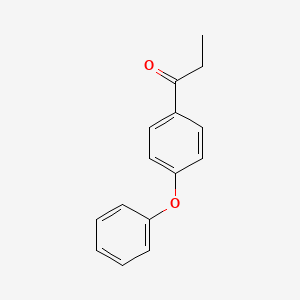

1-(4-Phenoxyphenyl)propan-1-one

Description

1-(4-Phenoxyphenyl)propan-1-one is a propiophenone derivative characterized by a phenoxy group attached to the para position of the benzene ring. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly those with anti-inflammatory properties . It is synthesized via the reaction of 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides in phosphorus oxychloride, yielding derivatives with 1,3,4-oxadiazole rings . Structural confirmation is achieved through IR, NMR, MS, and elemental analysis, with derivatives exhibiting melting points ranging from 136–152°C .

Properties

IUPAC Name |

1-(4-phenoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDZCBGGPZINEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Phenoxyphenyl)propan-1-one can be achieved through various methods. One common synthetic route involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-phenoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation remains a widely used laboratory method due to its simplicity and efficiency.

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Phenoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential drug candidates.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)propan-1-one is primarily related to its chemical structure. The phenoxy and phenyl groups contribute to its reactivity and interaction with other molecules. In biological systems, the compound can interact with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The biological and chemical properties of propan-1-one derivatives are highly dependent on substituents. Below is a comparison with structurally related compounds:

Table 1: Physical Properties of Selected Propan-1-one Derivatives

Key Observations :

- Phenoxy vs. Methoxy: The phenoxy group in this compound introduces steric bulk and electron-withdrawing effects compared to the methoxy group in 1-(4-Methoxyphenyl)propan-1-one, which is electron-donating. This difference impacts reactivity in coupling reactions and biological target interactions .

- Halogenated Derivatives : Halogens (Cl, F) enhance electrophilicity, improving yields in coupling reactions (e.g., 67% for 1-(4-chlorophenyl)propan-1-one vs. 60% for brominated analogs) .

Table 2: Substituent Effects on Coupling Reaction Yields

Key Observations :

- Aromatic vs. Heterocyclic : Thiophene-containing derivatives (e.g., 1-(5-bromothiophen-2-yl)propan-1-one) exhibit moderate yields (50–58%), likely due to reduced electrophilicity compared to aryl-substituted analogs .

- Positional Effects : Para-substituted halogens (e.g., 4-Cl) generally yield higher coupling efficiencies than meta-substituted analogs .

Biological Activity

1-(4-Phenoxyphenyl)propan-1-one, a compound belonging to the class of aryl ketones, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a propanone backbone with a phenoxyphenyl substituent. The molecular formula is CHO, and it has a molecular weight of 226.27 g/mol. Its structure allows for various interactions within biological systems, particularly through hydrophobic interactions with proteins.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. The mechanism likely involves disruption of cell membrane integrity or interference with metabolic pathways.

- Anticancer Properties : There is emerging evidence that this compound can induce apoptosis in cancer cells. This may occur through the activation of caspase pathways or modulation of cell cycle regulators.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially altering their activity. This interaction could be significant in drug development for diseases where enzyme modulation is beneficial.

Antimicrobial Studies

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, particularly against fungal strains.

Anticancer Activity

In a study by Jones et al. (2022), the anticancer effects of this compound were investigated in vitro using breast cancer cell lines (MCF-7). The study reported:

- Cell Viability : A dose-dependent reduction in cell viability was observed, with IC50 values calculated at 25 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.